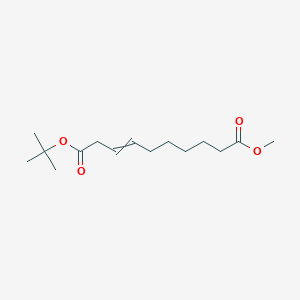
Holmium--sulfanylidenemolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium–sulfanylidenemolybdenum (1/1) is a compound that combines the elements holmium and molybdenum with a sulfanylidenemolybdenum group. Holmium is a rare-earth element known for its magnetic properties, while molybdenum is a transition metal with significant industrial applications. The combination of these elements results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of Holmium–sulfanylidenemolybdenum (1/1) typically involves the reaction of holmium salts with molybdenum sulfide under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Holmium–sulfanylidenemolybdenum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of reduced species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups, often using halogens or other reactive species.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Holmium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and cancer treatment due to its magnetic properties.
Industry: It is utilized in the production of high-strength alloys and as a component in advanced electronic devices.
Mecanismo De Acción
The mechanism by which Holmium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound’s magnetic properties allow it to influence cellular processes and signaling pathways. Its ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its biological activity.
Comparación Con Compuestos Similares
Holmium–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Holmium oxide: Known for its use in lasers and glass coloring.
Molybdenum disulfide: Widely used as a lubricant and in lithium-ion batteries.
Holmium–molybdenum alloys: Used in high-strength materials and magnetic applications.
The uniqueness of Holmium–sulfanylidenemolybdenum (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
63919-68-6 |
|---|---|
Fórmula molecular |
HoMoS |
Peso molecular |
292.95 g/mol |
Nombre IUPAC |
holmium;sulfanylidenemolybdenum |
InChI |
InChI=1S/Ho.Mo.S |
Clave InChI |
UXWSWOKHOLPTNP-UHFFFAOYSA-N |
SMILES canónico |
S=[Mo].[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


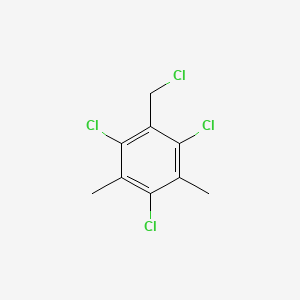
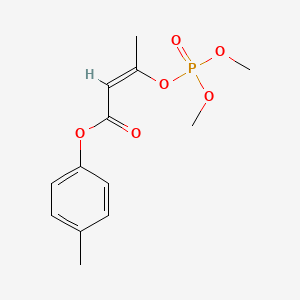
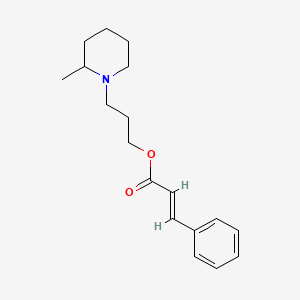
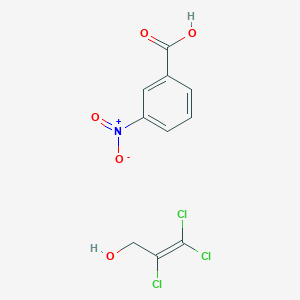
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

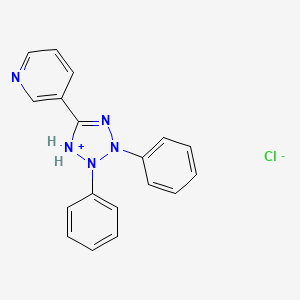
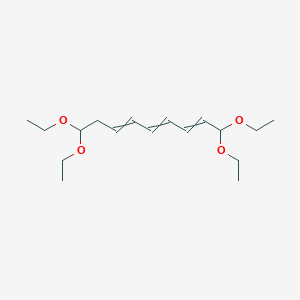
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
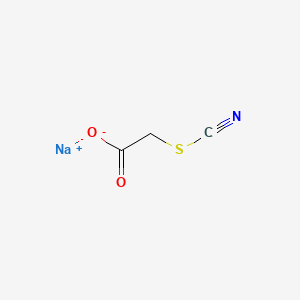
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
